![molecular formula C21H28N2O5S2 B2641918 4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1021073-32-4](/img/structure/B2641918.png)
4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O5S2 and its molecular weight is 452.58. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions : A study by Gelbrich, Haddow, and Griesser (2011) investigated a compound with a structure closely related to 4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. They found intramolecular and intermolecular hydrogen bonding in the compound, contributing to the formation of hydrogen-bonded chains. This research provides insight into the molecular structure and potential interactions of similar compounds (Gelbrich et al., 2011).
Anticancer Potential : Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, including structures similar to the compound . These compounds showed significant in vitro anticancer activity against various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic genes. This suggests the potential application of such compounds in cancer research (Cumaoğlu et al., 2015).
Antitumor Agents : Alqasoumi et al. (2010) described the synthesis of novel benzenesulfonamide derivatives starting with a similar compound. They evaluated these for their in vitro antitumor activity, finding several compounds more potent than the reference drug Doxorubicin. This indicates the potential of such compounds as new antitumor agents (Alqasoumi et al., 2010).
Antimicrobial Activity : Vanparia et al. (2013) developed a series of derivatives combining quinazolone and sulfonamide moieties, starting from a compound structurally similar to the one . These compounds showed varied degrees of in vitro antimicrobial activity against different bacterial and fungal strains (Vanparia et al., 2013).
properties
IUPAC Name |
4-propoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-3-14-28-19-8-10-20(11-9-19)30(26,27)22-18-7-12-21-17(16-18)6-5-13-23(21)29(24,25)15-4-2/h7-12,16,22H,3-6,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSXUIKIYSAQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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